molecular formula C6H10F3NO2S B12568139 2-(Propan-2-yl)-1-(trifluoromethanesulfonyl)aziridine CAS No. 196520-85-1

2-(Propan-2-yl)-1-(trifluoromethanesulfonyl)aziridine

Cat. No.: B12568139
CAS No.: 196520-85-1
M. Wt: 217.21 g/mol
InChI Key: UKCBHEBTYNCWDW-UHFFFAOYSA-N
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Description

2-(Propan-2-yl)-1-(trifluoromethanesulfonyl)aziridine is a chemical compound known for its unique structure and reactivity It features an aziridine ring, which is a three-membered nitrogen-containing ring, substituted with a propan-2-yl group and a trifluoromethanesulfonyl group

Preparation Methods

The synthesis of 2-(Propan-2-yl)-1-(trifluoromethanesulfonyl)aziridine typically involves the reaction of aziridine with trifluoromethanesulfonyl chloride in the presence of a base. The reaction conditions often include low temperatures and an inert atmosphere to prevent side reactions. Industrial production methods may involve continuous flow processes to ensure consistent quality and yield.

Chemical Reactions Analysis

2-(Propan-2-yl)-1-(trifluoromethanesulfonyl)aziridine undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoromethanesulfonyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The aziridine ring can be oxidized or reduced to form different products, depending on the reagents and conditions used.

    Ring-Opening Reactions: The strained aziridine ring can undergo ring-opening reactions with nucleophiles, leading to a variety of products.

Common reagents used in these reactions include strong bases, oxidizing agents, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Propan-2-yl)-1-(trifluoromethanesulfonyl)aziridine has several scientific research applications:

    Organic Synthesis: It is used as a building block in the synthesis of more complex molecules.

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors and other bioactive molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(Propan-2-yl)-1-(trifluoromethanesulfonyl)aziridine involves its reactivity with various molecular targets. The aziridine ring’s strain makes it highly reactive, allowing it to interact with nucleophiles and electrophiles. The trifluoromethanesulfonyl group can enhance the compound’s electrophilicity, making it more reactive in certain conditions. These interactions can lead to the formation of new bonds and the modification of existing molecular structures.

Comparison with Similar Compounds

2-(Propan-2-yl)-1-(trifluoromethanesulfonyl)aziridine can be compared with other aziridine derivatives, such as:

    2-(Propan-2-yl)aziridine: Lacks the trifluoromethanesulfonyl group, making it less reactive in certain conditions.

    1-(Trifluoromethanesulfonyl)aziridine: Lacks the propan-2-yl group, which can affect its steric and electronic properties.

Properties

CAS No.

196520-85-1

Molecular Formula

C6H10F3NO2S

Molecular Weight

217.21 g/mol

IUPAC Name

2-propan-2-yl-1-(trifluoromethylsulfonyl)aziridine

InChI

InChI=1S/C6H10F3NO2S/c1-4(2)5-3-10(5)13(11,12)6(7,8)9/h4-5H,3H2,1-2H3

InChI Key

UKCBHEBTYNCWDW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CN1S(=O)(=O)C(F)(F)F

Origin of Product

United States

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